

An In-depth Technical Guide to Afzelechin 3-O-xyloside

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B15595817

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Afzelechin 3-O-xyloside**, a naturally occurring flavonoid. It details its chemical identity, including its CAS number and IUPAC name, and explores its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Chemical Identification

- Compound Name: **Afzelechin 3-O-xyloside**
- CAS Number: 512781-45-2
- IUPAC Name: (2R,3S)-3,4-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl β -D-xylopyranoside

Physicochemical Properties

Property	Value
Molecular Formula	C20H22O9
Molecular Weight	406.38 g/mol
Appearance	White or off-white powder
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.

Biological Activities and Signaling Pathways

Afzelechin 3-O-xyloside belongs to the flavan-3-ol class of flavonoids, which are known for their diverse biological activities. While specific data for the xyloside derivative is limited, extensive research on its aglycone, (+)-afzelechin, provides significant insights into its potential pharmacological effects.

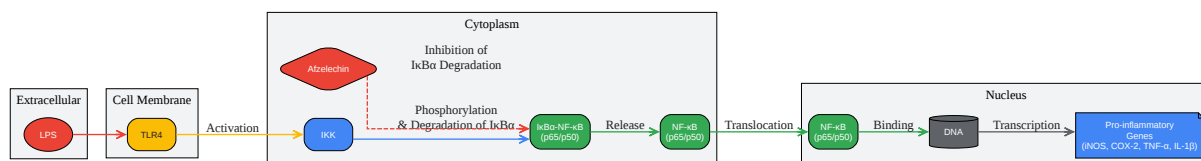
Anti-inflammatory Activity

Research has demonstrated that (+)-afzelechin possesses potent anti-inflammatory properties. [1][2][3][4] It has been shown to mitigate inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathway: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

(+)-Afzelechin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. [1][2][3][4] This inhibition leads to a downstream reduction in the expression of several key inflammatory molecules.



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Figure 1. Proposed mechanism of anti-inflammatory action of Afzelechin via inhibition of the NF-κB signaling pathway.

Quantitative Data: Inhibition of Inflammatory Mediators by (+)-Afzelechin

Inflammatory Mediator	Assay System	Concentration of (+)-Afzelechin	Observed Effect	Reference
iNOS Protein Expression	LPS-stimulated HUVECs	10, 20 μM	Significant Reduction	[1]
COX-2 Protein Expression	LPS-stimulated HUVECs	10, 20 μM	Significant Reduction	[1]
TNF-α Production	LPS-injected mice	10, 20 mg/kg	Significant Reduction in BALF	[1]
IL-1β mRNA Expression	LPS-stimulated HUVECs	10, 20 μM	Significant Reduction	[1]

Antioxidant Activity

Flavonoids are well-documented antioxidants. While specific data for **Afzelechin 3-O-xyloside** is not readily available, the antioxidant potential of related compounds, such as afzelin (kaempferol-3-O-rhamnoside), has been evaluated.

Quantitative Data: Antioxidant Activity of Related Flavonoids

Compound	Assay	IC50 Value	Reference
Afzelin	DPPH radical scavenging	14.6 µg/mL	[5]
Unidentified Flavonoid (A3)	DPPH radical scavenging	7.1 ± 0.1 µg/mL	[6]
Unidentified Flavonoid (A3)	ABTS radical scavenging	14.8 ± 0.1 µg/mL	[6]

Xanthine Oxidase Inhibitory Activity

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several flavonoids have been identified as inhibitors of xanthine oxidase.

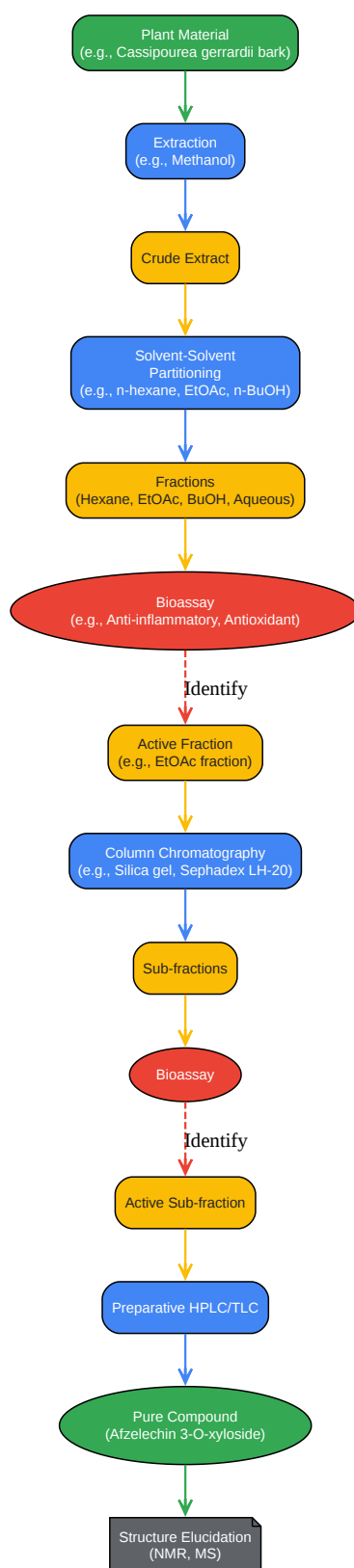
Quantitative Data: Xanthine Oxidase Inhibitory Activity of Flavonoids

Compound	IC50 Value (µM)	Reference
Luteolin	0.40	[7]
Kaempferol	2.20	[7]
Quercetin	1.34	[7]
Myricetin	0.98	[7]
Esculetin	28.4	[8]
Caffeic Acid	39.21	[8]

Experimental Protocols

Bioassay-Guided Isolation of Flavonoids (General Protocol)

A general approach for the isolation of bioactive flavonoids from plant material, which can be adapted for *Cassipourea gerrardii*, is as follows:



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Figure 2. General workflow for bioassay-guided isolation of flavonoids.

Anti-inflammatory Activity Assay: Inhibition of NF- κ B Activation

This protocol describes the assessment of a compound's ability to inhibit NF- κ B activation in a cell-based assay.

- **Cell Culture:** Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.
- **Transfection (for reporter assay):** Transfect cells with a luciferase reporter plasmid under the control of an NF- κ B response element.
- **Treatment:** Pre-treat the cells with various concentrations of **Afzelechin 3-O-xyloside** for a specified time (e.g., 1 hour).
- **Stimulation:** Induce inflammation by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).
- **Luciferase Assay (for reporter assay):** Lyse the cells and measure luciferase activity, which is proportional to NF- κ B activation.
- **Western Blot Analysis:**
 - Extract cytoplasmic and nuclear proteins.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Probe with primary antibodies against p-I κ B α , I κ B α , p65 (nuclear), and a loading control (e.g., β -actin or Lamin B1).
 - Incubate with a secondary antibody and visualize protein bands.
 - Quantify band intensities to determine the level of protein expression and phosphorylation.

Conclusion

Afzelechin 3-O-xyloside is a flavonoid with significant potential for further investigation as a therapeutic agent. Based on the robust anti-inflammatory and antioxidant activities of its

aglycone, (+)-afzelechin, it is plausible that **Afzelechin 3-O-xyloside** shares a similar pharmacological profile. The inhibition of the NF- κ B signaling pathway represents a key mechanism underlying its potential anti-inflammatory effects. Further research is warranted to specifically quantify the biological activities of **Afzelechin 3-O-xyloside** and to elucidate its complete mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for such future studies.

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